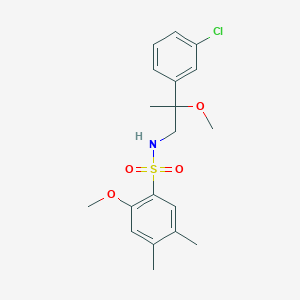

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as CP-96,345, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as selective dopamine D1 receptor antagonists and has been shown to have a number of interesting properties that make it a valuable tool for investigating the role of dopamine in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

Anti-HIV and Antifungal Activities : Novel benzensulfonamides, including derivatives similar in structural complexity to the compound , have been synthesized and evaluated for their potential anti-HIV and antifungal activities. These compounds exhibit significant in vitro activity, highlighting their potential as therapeutic agents (Zareef et al., 2007).

Biological Screening for Antimicrobial Properties : Derivatives of N-dimethylphenyl substituted benzensulfonamides have been synthesized and assessed for their biological potential against various microorganisms. These studies underline the antimicrobial properties of these compounds, suggesting their utility in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2014).

Cognitive Enhancing Properties : Certain benzensulfonamide derivatives have been identified as potent and selective 5-HT6 receptor antagonists with cognitive-enhancing properties. This discovery opens up avenues for treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Chemical Synthesis and Material Science Applications

Chlorinating Reagent : N-chloro-N-methoxybenzenesulfonamide serves as a reactive chlorinating agent for various substrates, offering a simple and efficient method for chlorination reactions crucial in organic synthesis and material science applications (Pu et al., 2016).

Electrochemical Reduction : Studies on the electrochemical reduction of compounds related to benzensulfonamides have provided insights into potential applications in the fields of electrochemistry and environmental remediation, such as the degradation of persistent organic pollutants (McGuire & Peters, 2016).

Supramolecular Architecture : The crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides have been analyzed to understand the impact of weak interactions on supramolecular architectures. This research contributes to the design of new materials with specific physical properties (Shakuntala et al., 2017).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in inflammation and pain signaling .

Pharmacokinetics

It may be metabolized in the liver and excreted through the kidneys .

Result of Action

Based on its structural similarity to other compounds, it may have anti-inflammatory or analgesic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its targets .

Eigenschaften

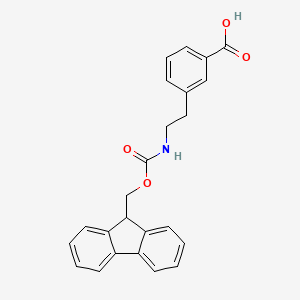

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClNO4S/c1-13-9-17(24-4)18(10-14(13)2)26(22,23)21-12-19(3,25-5)15-7-6-8-16(20)11-15/h6-11,21H,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTUTJOQPMVFRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(p-tolyl)ethyl)acetamide](/img/structure/B2781907.png)

![N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2781908.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2781909.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2781910.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2781911.png)

![ethyl 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2781912.png)

![ethyl {2-[1-(2-bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2781914.png)

![2-{[2-chloro-5-(hydroxymethyl)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2781916.png)

![N-(2-furylmethyl)-2-[4-[(3-methoxyphenyl)thio]-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2781925.png)